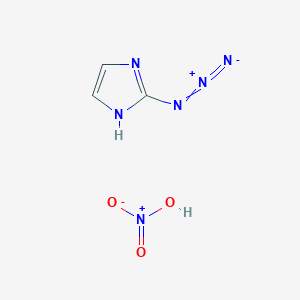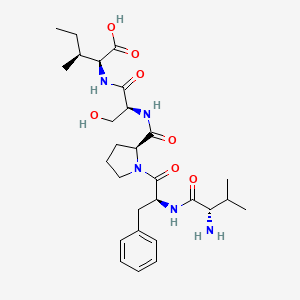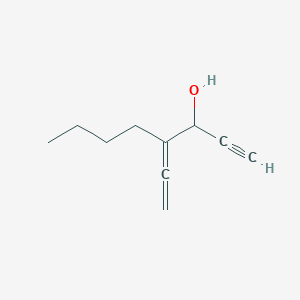![molecular formula C32H22N4 B14225319 4,4'-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile CAS No. 501131-54-0](/img/structure/B14225319.png)
4,4'-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile is an organic compound characterized by its complex structure, which includes a central phenylene group flanked by phenylazanediyl groups and terminated with benzonitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile typically involves a multi-step process. One common method includes the reaction of 4,4’-diaminodiphenylmethane with 4-cyanobenzaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and advanced purification techniques are employed to produce the compound in bulk quantities suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4,4’-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 4,4’-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzaldehyde
- 4,4’-[1,4-Phenylenebis(ethene-2,1-diyl)]dibenzonitrile
- 4,4’-[1,4-Phenylenebis(azanediyl)]dipent-3-en-2-one
Uniqueness
4,4’-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
501131-54-0 |
|---|---|
Molekularformel |
C32H22N4 |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
4-(N-[4-(N-(4-cyanophenyl)anilino)phenyl]anilino)benzonitrile |
InChI |
InChI=1S/C32H22N4/c33-23-25-11-15-29(16-12-25)35(27-7-3-1-4-8-27)31-19-21-32(22-20-31)36(28-9-5-2-6-10-28)30-17-13-26(24-34)14-18-30/h1-22H |
InChI-Schlüssel |
FHABMGVSPLXSMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]-](/img/structure/B14225254.png)

![N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine](/img/structure/B14225266.png)


![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl-](/img/structure/B14225294.png)

![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14225321.png)


![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)


